molecular formula C10H16N4O3S2 B4683234 2-[4-(methylsulfonyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide

2-[4-(methylsulfonyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide

Cat. No. B4683234
M. Wt: 304.4 g/mol
InChI Key: CMQIXSVJJKIDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(methylsulfonyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide, commonly known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTAA belongs to the class of thiazole compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of MTAA is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the disease process. MTAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which play a crucial role in the progression of cancer.
Biochemical and Physiological Effects:
MTAA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. MTAA also exhibits potent analgesic activity by reducing the perception of pain. It has been found to induce apoptosis in cancer cells by inhibiting the activity of MMPs. MTAA has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MTAA has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high yield. MTAA is also stable under standard laboratory conditions, making it suitable for long-term storage. However, there are some limitations to the use of MTAA in laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. MTAA also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of MTAA. One potential area of research is the development of more efficient synthesis methods for MTAA. Another area of research is the optimization of the pharmacokinetic properties of MTAA to improve its bioavailability and efficacy in vivo. Further studies are also needed to elucidate the exact mechanism of action of MTAA and its potential therapeutic applications in various disease conditions. In addition, the development of novel analogs of MTAA with improved pharmacological properties is an area of ongoing research.

Scientific Research Applications

MTAA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities. MTAA has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S2/c1-19(16,17)14-5-3-13(4-6-14)8-9(15)12-10-11-2-7-18-10/h2,7H,3-6,8H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQIXSVJJKIDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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